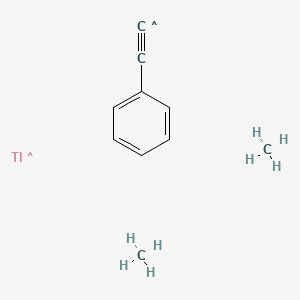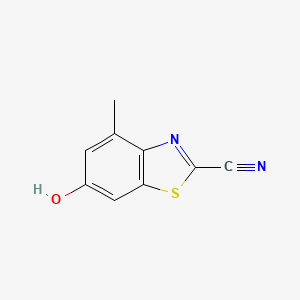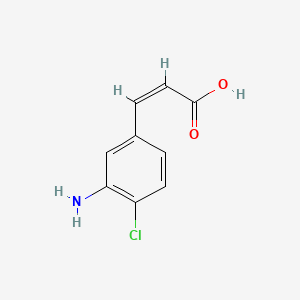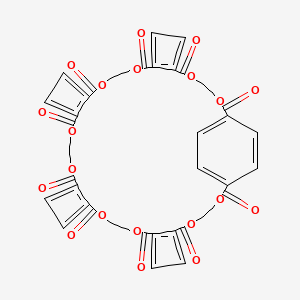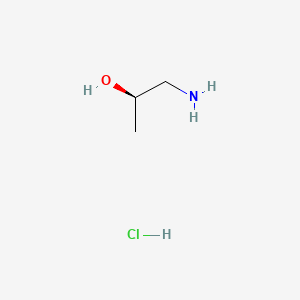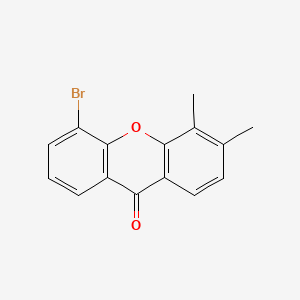
四氢漆叶素内酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrahydrolachnophyllum lactone is a chemical compound with the molecular formula C10H14O2 . It contains a total of 26 bonds, including 12 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 1 five-membered ring, and 1 aliphatic ester .
Synthesis Analysis
The synthesis of β-lactone compounds like Tetrahydrolachnophyllum lactone involves complex biosynthetic pathways. A polyketide synthase/non-ribosomal peptide synthetase-like biosynthetic gene cluster (glo) in Streptomyces albus J1074 is used to synthesize a polyunsaturated polyketide chain . The polyketide synthase part can synthesize a polyunsaturated polyketide chain, while the downstream non-ribosomal peptide synthetase-like module incorporates a three-carbon pyruvate unit, mediating the formation of two carbon–carbon bonds between the polyketide and pyruvate to give a cyclopentane intermediate tethered on acyl carrier protein .Molecular Structure Analysis
The molecular structure of Tetrahydrolachnophyllum lactone is characterized by a total of 26 atoms, including 14 Hydrogen atoms, 10 Carbon atoms, and 2 Oxygen atoms . It also contains a total of 26 bonds, including 12 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 1 five-membered ring, and 1 aliphatic ester .Chemical Reactions Analysis
The chemical reactions involving Tetrahydrolachnophyllum lactone are complex and involve several steps. The inherent ring strain property of β-lactones could facilitate nucleophilic attack from catalytic cysteine, serine, or threonine in enzyme active sites . This makes the β-lactone moiety an ideal pharmacophore warhead targeting a wide range of enzymes such as proteases, hydrolases, and esterases .Physical And Chemical Properties Analysis
Tetrahydrolachnophyllum lactone has a molecular weight of 166.22 g/mol . It contains a total of 26 bonds, including 12 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 1 five-membered ring, and 1 aliphatic ester . These properties contribute to its physical and chemical characteristics.科学研究应用
Biomedicine: Controlled Drug-Release Systems
Tetrahydrolachnophyllum lactone: has been explored for its potential in creating controlled drug-release systems. These systems are designed to deliver medication at a controlled rate, ensuring consistent therapeutic levels over an extended period . The lactone’s properties may allow for the synthesis of polymers that can form part of biodegradable matrices, which are crucial in the development of such drug delivery mechanisms .
Surgical Threads
In the field of surgery, there is a demand for resorbable materials that can be used as surgical threadsTetrahydrolachnophyllum lactone could be instrumental in synthesizing polymers that are used to manufacture surgical threads that naturally decompose in the body, eliminating the need for removal and reducing the risk of infection .
Tissue Engineering Scaffolds
The development of tissue scaffolds is vital for supporting the growth and regeneration of tissuesTetrahydrolachnophyllum lactone may contribute to the creation of scaffolds that mimic the extracellular matrix, providing a structure that facilitates cell attachment and proliferation, which is essential for tissue engineering applications .
Implant Materials
Biocompatible and biodegradable materials are sought after for implantsTetrahydrolachnophyllum lactone could be used to develop polymers that serve as implant materials, offering the advantage of being broken down and absorbed by the body over time, thus reducing the need for additional surgeries .
Polymer Synthesis
The synthesis of polymers is a broad field with numerous applicationsTetrahydrolachnophyllum lactone can be a monomer in the synthesis of various polymeric structures, including those with hydroxyl or carboxyl end groups, which are important for creating functional materials with specific properties .
Biodegradable Materials
With the increasing focus on sustainability, the production of biodegradable materials is crucialTetrahydrolachnophyllum lactone could play a role in the creation of environmentally friendly materials that degrade naturally, reducing waste and pollution .
作用机制
Tetrahydrolachnophyllum lactone is a natural product extracted from the Asteraceae family
Target of Action
Research on similar compounds suggests that they may target regulatory mechanisms of tumor formation, the tumor microenvironment, tumor immunotherapy, tumor markers, and tumor stem cells .
Mode of Action
Sesquiterpene lactones, including Tetrahydrolachnophyllum lactone, are believed to interact with their targets leading to changes at the molecular level. For instance, some sesquiterpene lactones have been found to inhibit steroid aromatase activity, reducing estrone synthesis from adrenal androstenedione . This interaction could potentially lead to a reduction in tumor growth in certain types of cancer.
Biochemical Pathways
Other sesquiterpene lactones have been found to affect a variety of pathways, including those involved in inflammation, tumor growth, microbial activity, and viral effects .
Pharmacokinetics
Other sesquiterpene lactones have been found to be rapidly absorbed but slowly metabolized . This could potentially impact the bioavailability of Tetrahydrolachnophyllum lactone, affecting its efficacy.
Result of Action
Given the anti-tumor, anti-inflammatory, anti-microbial, and antiviral effects of other sesquiterpene lactones , it is plausible that Tetrahydrolachnophyllum lactone may have similar effects.
未来方向
The future directions for Tetrahydrolachnophyllum lactone and similar β-lactone compounds involve overcoming challenges in drug delivery and improving the efficiency of their synthesis . This includes ensuring multiple layers of protection against degradation and slow but sustained release of therapeutically effective drug concentrations . Additionally, genome-based discovery of biosynthetic gene clusters that may produce novel compounds with β-lactone rings is a promising area of research .
属性
IUPAC Name |
5-hex-2-ynyloxolan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-2-3-4-5-6-9-7-8-10(11)12-9/h9H,2-3,6-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUHHJBOQMXWQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC#CCC1CCC(=O)O1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydrolachnophyllum lactone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

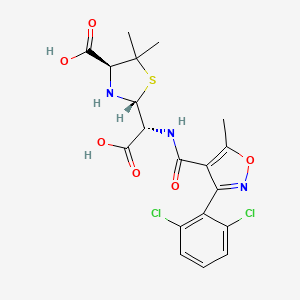

![1-[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminoguanidine;sulfuric acid](/img/structure/B592717.png)
